molecular formula C17H17N3 B1149184 (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195984-90-8

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Katalognummer: B1149184
CAS-Nummer: 195984-90-8
Molekulargewicht: 263.34
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, also known as BZDCN, is a benzodiazepine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research due to its unique structure and mechanism of action.

Wirkmechanismus

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound also exhibits selectivity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are thought to be due to its ability to enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is its selectivity for the α2 and α3 subunits of the GABA-A receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of this compound is its low potency compared to other benzodiazepines, which may make it less effective in the treatment of certain disorders.

Zukünftige Richtungen

Future research on (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile could focus on its potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the optimal dosage and administration of this compound for maximum efficacy and safety. Finally, research could explore the use of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a promising benzodiazepine derivative that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it a valuable compound for scientific research, and further studies could lead to new treatments for these disorders.

Synthesemethoden

The synthesis of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce this compound for research purposes.

Wissenschaftliche Forschungsanwendungen

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has been studied for its potential applications in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy. Due to its benzodiazepine-like structure, this compound has been shown to bind to the GABA-A receptor, which is known to play a crucial role in the regulation of neurotransmission. This binding results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic effects.

Eigenschaften

IUPAC Name

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNLDCDSOLVJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.